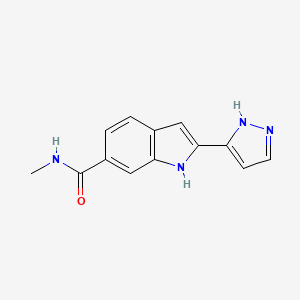
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with an indole moiety, making it a versatile candidate for various chemical reactions and biological activities.
准备方法
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Indole Formation: The indole moiety is usually prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The final step involves coupling the pyrazole and indole rings through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls.
化学反应分析
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
科学研究应用
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and inflammatory disorders due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity and modulation of receptor signaling.
相似化合物的比较
Similar compounds to 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-methyl-2H-indole-6-carboxamide include:
N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N’-(4-chlorophenyl)urea: This compound shares the pyrazole ring but differs in its substituents and overall structure.
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-ethyl-2H-indole-5-carboxamide: Similar in structure but with an ethyl group instead of a methyl group.
N-[(3E)-2-(1-Cyclopropylethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)-1-pyrrolidinyl]acetamide: This compound features a pyrazole ring with different substituents and additional functional groups.
The uniqueness of this compound lies in its specific combination of the pyrazole and indole rings, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
827317-53-3 |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC 名称 |
N-methyl-2-(1H-pyrazol-5-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-14-13(18)9-3-2-8-6-12(16-11(8)7-9)10-4-5-15-17-10/h2-7,16H,1H3,(H,14,18)(H,15,17) |
InChI 键 |
HKJPBOZPQXIIRI-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(N2)C3=CC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14211672.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
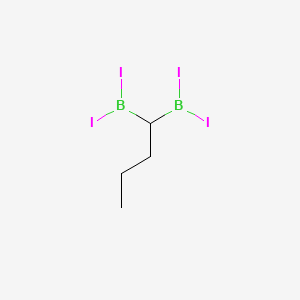
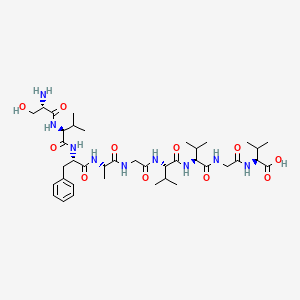
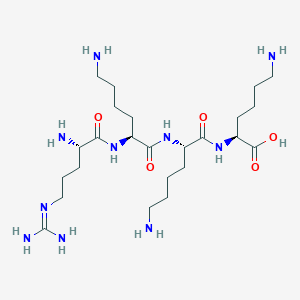
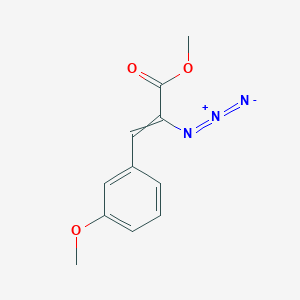
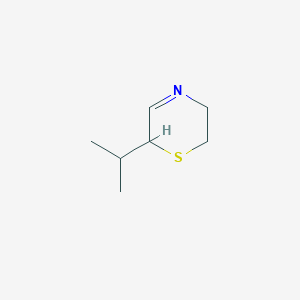
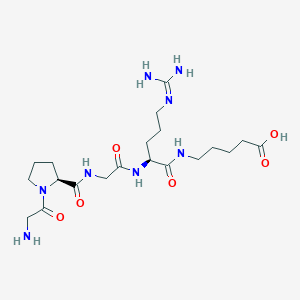
![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
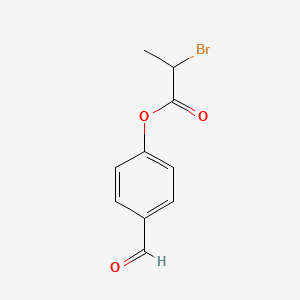
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
